molecular formula C5H4N4O B14233143 8H-7,9-Epoxypurine CAS No. 727414-27-9

8H-7,9-Epoxypurine

Cat. No.: B14233143
CAS No.: 727414-27-9
M. Wt: 136.11 g/mol
InChI Key: WZAVJLAYNLEDNX-UHFFFAOYSA-N
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Description

8H-7,9-Epoxypurine is a heterocyclic organic compound that belongs to the purine family It is characterized by an epoxide group fused to the purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-7,9-Epoxypurine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7,9-dihydro-8H-purin-8-one with an oxidizing agent to introduce the epoxide group. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium bis(trimethylsilyl)amide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8H-7,9-Epoxypurine undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted purines, which can be further utilized in various synthetic applications .

Scientific Research Applications

8H-7,9-Epoxypurine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-7,9-Epoxypurine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The epoxide group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication. This compound is particularly effective in targeting cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-7,9-Epoxypurine is unique due to its epoxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

CAS No.

727414-27-9

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

9-oxa-1,3,5,8-tetrazatricyclo[6.1.1.02,7]deca-2,4,6-triene

InChI

InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)9-3-8(4)10-9/h1-2H,3H2

InChI Key

WZAVJLAYNLEDNX-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CN=CN=C3N1O2

Origin of Product

United States

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